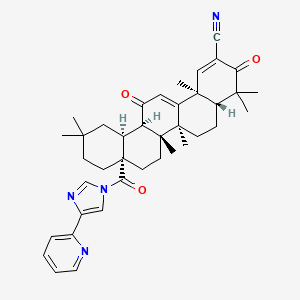

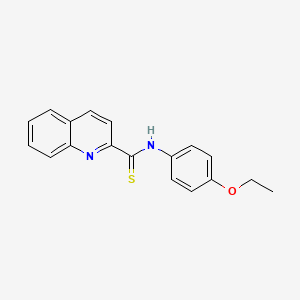

N-(4-ethoxyphenyl)quinoline-2-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving “N-(4-ethoxyphenyl)quinoline-2-carbothioamide”. Quinoline compounds, in general, exhibit chemical reactivity similar to benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-ethoxyphenyl)quinoline-2-carbothioamide” are not detailed in the search results. The related compound “N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide” has a molecular formula of C23H24N2O2 and a molecular weight of 360.4 g/mol .Scientific Research Applications

Antimicrobial Activities

Research has explored quinoline derivatives, including compounds similar to N-(4-ethoxyphenyl)quinoline-2-carbothioamide, for their antimicrobial properties. For instance, studies on novel quinoline derivatives have demonstrated significant antimicrobial activities against various strains of micro-organisms, highlighting their potential as antimicrobial agents (Patel, Patel, & Chikhalia, 2018). Such research underscores the role of quinoline derivatives in the development of new antimicrobial drugs, providing a foundation for further exploration of N-(4-ethoxyphenyl)quinoline-2-carbothioamide in similar contexts.

Corrosion Inhibition

Quinoline derivatives are also investigated for their corrosion inhibition properties. A study on novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic mediums has shown that these compounds can offer significant protection against corrosion, with some derivatives achieving high inhibition efficiency (Singh, Srivastava, & Quraishi, 2016). This suggests the potential application of N-(4-ethoxyphenyl)quinoline-2-carbothioamide in corrosion prevention, especially in industries where steel is a primary construction material.

Immunomodulating Activities

Quinoline-3-carbothioamides and related compounds have been identified as novel immunomodulating agents. Optimal compounds in this category have shown to inhibit T-cell independent antibody production in mice, indicating potential applications in treating autoimmune diseases and managing immune response (Tojo et al., 2002). N-(4-ethoxyphenyl)quinoline-2-carbothioamide, with its structural similarities, may hold promise for immunomodulatory therapies.

Cancer Drug Discovery

Quinolines are recognized for their anticancer activities, with certain quinoline-based compounds showing effectiveness against various cancer types. The synthetic versatility of quinoline allows for the generation of diverse derivatives, expanding the scope of anticancer research (Solomon & Lee, 2011). Given this, N-(4-ethoxyphenyl)quinoline-2-carbothioamide could be explored further as a potential scaffold for developing new anticancer agents.

properties

IUPAC Name |

N-(4-ethoxyphenyl)quinoline-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-2-21-15-10-8-14(9-11-15)19-18(22)17-12-7-13-5-3-4-6-16(13)20-17/h3-12H,2H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASFJBXCNOUNBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-ethoxyphenyl)quinoline-2-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)

![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2411790.png)

![2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2411795.png)